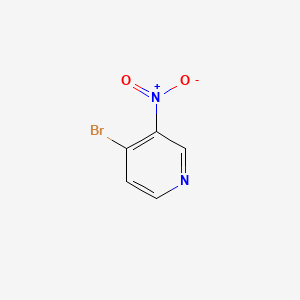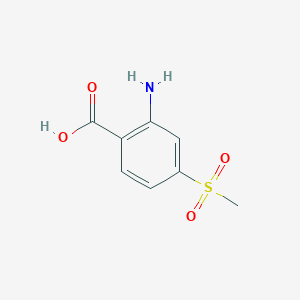
4-溴-3-硝基吡啶
描述
4-Bromo-3-nitropyridine (4-BrNP) is an organic compound with the molecular formula C5H3BrN2O2. It is a colorless solid, soluble in most organic solvents. 4-BrNP is used in a variety of scientific applications, including organic synthesis, drug design, and biochemical and physiological research. This article will discuss the synthesis of 4-BrNP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
有机合成
4-溴-3-硝基吡啶: 是一种在有机合成中用途广泛的中间体。 它由于对亲核取代反应的反应性,被用于构建各种杂环化合物 。该化合物可以转化为不同的功能化吡啶,这些吡啶在合成药物、农药和其他有机分子方面很有价值。
药物应用
在制药行业,4-溴-3-硝基吡啶作为合成众多药物的关键中间体 。 它在开发具有潜在抗癌特性的化合物中尤其重要,因为它可用于创建可能抑制癌细胞生长的各种类似物 。
农药
该化合物的衍生物在开发新型农药方面起着重要作用。 它的反应活性允许创建可以作为杀虫剂或除草剂的化合物,从而有助于保护作物并确保粮食安全 。
染料生产
4-溴-3-硝基吡啶: 用于生产染料和颜料。 它的化学结构可以修改以生产具有特定特性的着色剂,用于纺织品、油墨和涂料 。
癌症研究
该化合物用于癌症研究,以开发新的诊断工具和治疗方法。 它的衍生物可以用放射性同位素标记,用于成像技术或作为靶向治疗来破坏癌细胞 。
材料科学
在材料科学中,4-溴-3-硝基吡啶用于合成具有潜在应用的先进材料,如电子、纳米技术,以及各种化学反应中的催化剂 。
环境研究
环境研究利用4-溴-3-硝基吡啶来了解其在生态系统中的行为和影响。 它被研究用于其降解产物、毒性和对环境健康的长期影响 。
作用机制
Target of Action
It is known that nitropyridines, a class of compounds to which 4-bromo-3-nitropyridine belongs, are often used in the synthesis of other compounds .
Mode of Action
The mode of action of 4-Bromo-3-nitropyridine involves a nucleophilic substitution reaction with amines . This reaction leads to an unexpected nitro-group migration product .
Biochemical Pathways
It is known that nitropyridines can be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of 4-Bromo-3-nitropyridine is the formation of new compounds through chemical reactions . For instance, it can react with amines to form a nitro-group migration product .
Action Environment
The action of 4-Bromo-3-nitropyridine can be influenced by various environmental factors. For example, the nitro-group migration occurs in polar aprotic solvents .
安全和危害
4-Bromo-3-nitropyridine is classified as a dangerous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
未来方向
4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology was used to minimize the accumulation of the highly energetic and potentially explosive nitration product . This represents a promising direction for the safe scale-up of 4-nitropyridine synthesis .
生化分析
Biochemical Properties
4-Bromo-3-nitropyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can undergo nucleophilic substitution with amines, leading to the formation of homoconjugated products. These interactions are crucial for the synthesis of more complex molecules, which can be used in further biochemical studies .
Cellular Effects
The effects of 4-Bromo-3-nitropyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. By interacting with specific proteins and enzymes, 4-Bromo-3-nitropyridine can modulate cellular metabolism and affect the overall function of the cell. These interactions can lead to changes in cell behavior, including alterations in growth and proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-3-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to participate in nucleophilic substitution reactions is a key aspect of its molecular mechanism, allowing it to form new chemical bonds and modify existing ones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-nitropyridine can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, 4-Bromo-3-nitropyridine may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-nitropyridine vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
4-Bromo-3-nitropyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .
Transport and Distribution
Within cells and tissues, 4-Bromo-3-nitropyridine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-Bromo-3-nitropyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 4-Bromo-3-nitropyridine exerts its effects in the appropriate cellular context, enhancing its biochemical activity .
属性
IUPAC Name |
4-bromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZNAGBWCCVHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376574 | |
| Record name | 4-bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23056-44-2 | |
| Record name | 4-bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)




![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)